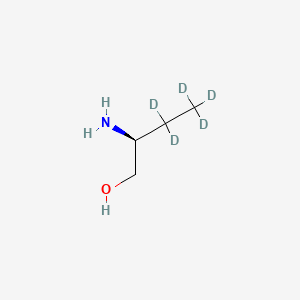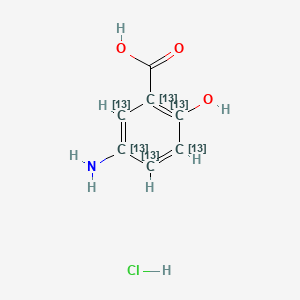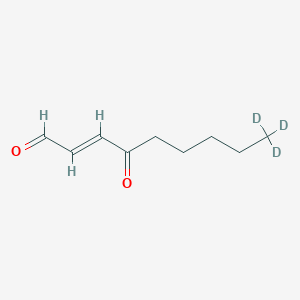
4-oxo-2-Nonenal-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-2-Nonenal-d3 (4-ONE-d3) is a compound with the molecular formula C9H14O2 . It is derived from lipid peroxidation and is known to modify nucleophiles and transduce redox signaling by its reactions with proteins . It is intended for use as an internal standard for the quantification of 4-ONE by GC- or LC-mass spectrometry (MS) .
Synthesis Analysis
4-oxo-2-nonenal (ONE) is derived from lipid peroxidation, which is a process that can damage biomacromolecules including proteins and DNA . The polyunsaturated fatty acyl chains found in biological membranes and lipoproteins are particularly susceptible to reactive oxygen species, leading to free radical chain autoxidation and the formation of a variety of unsaturated lipid hydroperoxides and their electrophilic decomposition products .Molecular Structure Analysis
The molecular weight of 4-oxo-2-Nonenal-d3 is 157.22 g/mol . Its IUPAC name is (E)-9,9,9-trideuterio-4-oxonon-2-enal . The InChI code and SMILES representation provide more detailed information about its molecular structure .Chemical Reactions Analysis
4-oxo-2-nonenal (ONE) derived from lipid peroxidation modifies nucleophiles and transduces redox signaling by its reactions with proteins . The analyses reveal four types of ONE-derived modifications in cells, including ketoamide and Schiff-base adducts to lysine, Michael adducts to cysteine, and a novel pyrrole adduct to cysteine .Physical And Chemical Properties Analysis
The molecular weight of 4-oxo-2-Nonenal-d3 is 157.22 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 6 . The exact mass is 157.118209923 g/mol and the monoisotopic mass is also 157.118209923 g/mol .Applications De Recherche Scientifique
4-oxo-2-Nonenal-d3: Scientific Research Applications
Biomarker of Lipid Peroxidation: 4-oxo-2-Nonenal is widely recognized as a marker of lipid peroxidation due to its formation from oxidized ω-6 polyunsaturated fatty acids . It serves as an indicator of oxidative stress and cellular damage in biological systems.
Cytotoxicity and Growth Inhibition: This compound exhibits cytotoxic effects and can inhibit growth, making it valuable for studying the mechanisms of cell death and the development of anti-cancer therapies .
Genotoxicity Studies: 4-oxo-2-Nonenal’s ability to modify DNA components like 2’-deoxyguanosine implicates it in mutagenesis and carcinogenesis research, providing insights into the genetic changes associated with lipid peroxidation .
Protein Modification and Cross-linking: It actively modifies histidine and lysine residues on proteins, causing protein cross-linking. This property is utilized in studies exploring protein structure and function, as well as the effects of oxidative damage on proteins .
Neurodegenerative Disease Research: Research has shown that 4-oxo-2-Nonenal can induce aggregation of α-synuclein, a protein associated with Parkinson’s disease, providing a model for studying the pathogenesis of synucleinopathies .
Food Science Applications: Studies have investigated the impact of 4-oxo-2-Nonenal on the degradation of proteins in food products, such as bovine skeletal muscle proteins, which is significant for understanding food quality and safety .
Mécanisme D'action
Target of Action
4-Oxo-2-Nonenal-d3 (4-ONE-d3) is a lipid peroxidation product derived from oxidized ω-6 polyunsaturated fatty acids . It primarily targets proteins, specifically histidine and lysine residues, and modifies them . This modification of proteins plays a crucial role in transducing redox signaling .
Mode of Action
The interaction of 4-ONE-d3 with its protein targets results in various modifications. These include ketoamide and Schiff-base adducts to lysine, Michael adducts to cysteine, and a novel pyrrole adduct to cysteine . These modifications can alter the structure and function of the proteins, leading to various downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by 4-ONE-d3 is lipid peroxidation, a process that leads to the production of reactive oxygen species . The modifications induced by 4-ONE-d3 can cause protein cross-linking , which can disrupt normal cellular processes and lead to various downstream effects, including cytotoxicity, growth inhibition, genotoxicity, and chemotactic activity .
Result of Action
The action of 4-ONE-d3 leads to various molecular and cellular effects. It actively modifies histidine and lysine residues on proteins and causes protein cross-linking . This can disrupt normal cellular processes and lead to various effects, including cytotoxicity, growth inhibition, genotoxicity, and chemotactic activity . Furthermore, 4-ONE-d3 also modifies 2’-deoxyguanosine, further implicating lipid peroxidation in mutagenesis and carcinogenesis .
Action Environment
The action, efficacy, and stability of 4-ONE-d3 can be influenced by various environmental factors. For instance, oxidative stress can increase the production of 4-ONE-d3 . Additionally, the presence of other reactive species or antioxidants in the environment can influence the reactivity and stability of 4-ONE-d3.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-9,9,9-trideuterio-4-oxonon-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPPVOUBHWNCAW-PKJLGKQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC(=O)/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-2-Nonenal-d3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

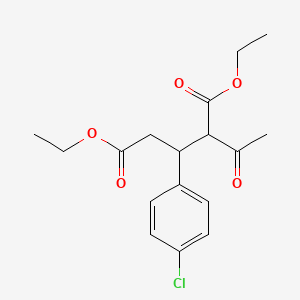

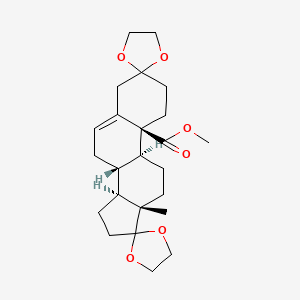
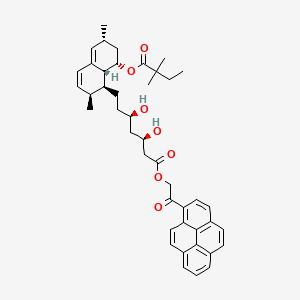
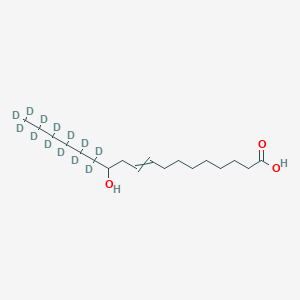
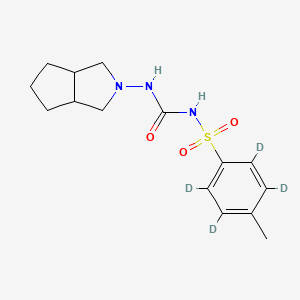


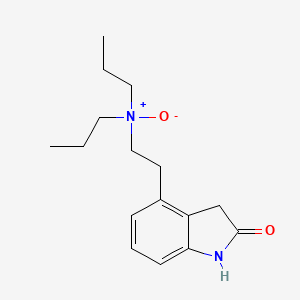
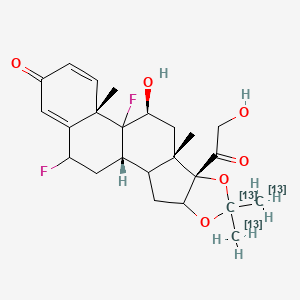

![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)
